6-aminothieno[3,2-b]pyridin-7-ol

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Kinase inhibitor fragment campaigns often lack functionalized thienopyridine scaffolds with dual H-bond capacity. 6-Aminothieno[3,2-b]pyridin-7-ol (CAS 2763755-85-5) fills this gap as a Rule-of-Three-compliant intermediate. • Dual H-bond donor/acceptor (HBD=2, HBA=4, TPSA=83.4 Ų) enables diverse binding modes. • Primary amine allows rapid diversification via amidation, urea synthesis, and reductive amination without metal catalysis. • CNS-compatible profile (XLogP3-AA=1.1) supports brain-penetrant kinase probe programs. Supplied with rigorous QC; ready for SAR expansion.

Molecular Formula C7H6N2OS
Molecular Weight 166.2
CAS No. 2763755-85-5
Cat. No. B6223559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-aminothieno[3,2-b]pyridin-7-ol
CAS2763755-85-5
Molecular FormulaC7H6N2OS
Molecular Weight166.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminothieno[3,2-b]pyridin-7-ol (CAS 2763755-85-5): Core Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


6-Aminothieno[3,2-b]pyridin-7-ol (CAS 2763755-85-5) is a heterocyclic compound belonging to the thieno[3,2-b]pyridine family, characterized by a fused thiophene-pyridine bicyclic core with amino and hydroxyl functionalities at the 6- and 7-positions, respectively [1]. The compound possesses a molecular formula of C7H6N2OS and a molecular weight of 166.20 g/mol [2]. The thieno[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a template for highly selective ATP-competitive kinase inhibitors that are not ATP-mimetic [3]. The specific substitution pattern of 6-aminothieno[3,2-b]pyridin-7-ol introduces dual hydrogen-bond donor/acceptor capacity (two H-bond donors, four H-bond acceptors) and a topological polar surface area (TPSA) of 83.4 Ų, which collectively influence its physicochemical profile and synthetic utility as a functionalized intermediate [2].

6-Aminothieno[3,2-b]pyridin-7-ol: Why Unsubstituted or Halogenated Analogs Cannot Simply Replace This Dual-Functional Intermediate


Generic substitution of 6-aminothieno[3,2-b]pyridin-7-ol with unsubstituted thieno[3,2-b]pyridine or mono-substituted analogs (e.g., 6-bromo, 6-chloro, or 7-hydroxy derivatives) fails due to fundamental differences in both synthetic utility and resultant molecular properties . The 6-amino-7-hydroxy substitution pattern provides a unique combination of nucleophilic reactivity (via the primary amine) and hydrogen-bonding capacity (via both amine and hydroxyl groups) that is absent in halogenated or unsubstituted congeners. Computed descriptors for 6-aminothieno[3,2-b]pyridin-7-ol reveal a hydrogen bond donor count of 2 and acceptor count of 4, in contrast to 6-bromothieno[3,2-b]pyridin-7-ol (1 donor, 3 acceptors) [1]. Furthermore, the thieno[3,2-b]pyridine scaffold's weak interaction with the kinase hinge region enables profoundly different binding modes that are exquisitely sensitive to substitution pattern; small modifications at the 6- and 7-positions can dramatically alter selectivity profiles and synthetic tractability [2].

6-Aminothieno[3,2-b]pyridin-7-ol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Hydrogen Bond Donor/Acceptor Profile Relative to 6-Halogenated Analogs

6-Aminothieno[3,2-b]pyridin-7-ol exhibits a hydrogen bond donor count of 2 and hydrogen bond acceptor count of 4, as computed by Cactvs 3.4.8.18 [1]. In direct comparison, the 6-bromo analog (6-bromothieno[3,2-b]pyridin-7-ol, CAS 875340-62-8) possesses only 1 hydrogen bond donor and 3 hydrogen bond acceptors due to replacement of the amino group with bromine . The unsubstituted parent scaffold, thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2), contains 1 donor and 3 acceptors .

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Molecular Weight and Synthetic Handling Advantage versus 6-Bromo Analog

6-Aminothieno[3,2-b]pyridin-7-ol has a molecular weight of 166.20 g/mol [1]. The 6-bromo analog (6-bromothieno[3,2-b]pyridin-7-ol) has a molecular weight of 230.08 g/mol, representing a 38% increase . This lower molecular weight positions the target compound more favorably for fragment-based drug discovery, where fragments typically range from 120–250 Da [2].

Synthetic Chemistry Lead Optimization Fragment Growing

Topological Polar Surface Area (TPSA) Differentiation for CNS and Permeability Profiling

6-Aminothieno[3,2-b]pyridin-7-ol exhibits a topological polar surface area (TPSA) of 83.4 Ų as computed by Cactvs 3.4.8.18 [1]. This value falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration [2]. In contrast, 6-bromothieno[3,2-b]pyridin-7-ol has a TPSA of 46.2 Ų [3], which may offer higher membrane permeability but reduced aqueous solubility.

CNS Drug Discovery ADME Prediction Computational Chemistry

Nucleophilic Reactivity Differentiation: Primary Amine versus Halogen for Diversification Chemistry

The 6-amino group in 6-aminothieno[3,2-b]pyridin-7-ol serves as a nucleophilic handle for amide bond formation, reductive amination, and urea synthesis . In contrast, the 6-bromo analog (6-bromothieno[3,2-b]pyridin-7-ol) is primarily limited to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that require palladium catalysis and often necessitate additional synthetic steps . The amino group enables direct diversification under milder conditions without transition metal catalysis.

Parallel Synthesis Medicinal Chemistry Chemical Biology

Thieno[3,2-b]pyridine Scaffold Kinase Selectivity Context: Scaffold-Level Evidence

The thieno[3,2-b]pyridine scaffold has been validated as a template for highly selective ATP-competitive kinase inhibitors that maintain high kinome-wide selectivity while avoiding ATP-mimetic character [1]. Mapping of the chemical space around the central thieno[3,2-b]pyridine pharmacophore afforded highly selective inhibitors of the kinase Haspin (e.g., MU1920, a quality chemical probe suitable for in vivo applications) and other underexplored kinases such as CDKLs [1]. While specific IC50 values for 6-aminothieno[3,2-b]pyridin-7-ol are not yet reported in primary literature, the scaffold's demonstrated capacity for generating selective kinase inhibitors supports its procurement as a functionalized intermediate for lead generation programs.

Kinase Inhibitor Discovery Chemical Probe Development Selectivity Profiling

6-Aminothieno[3,2-b]pyridin-7-ol: Validated Research Applications Derived from Quantitative Evidence


Fragment-Based Lead Generation for Kinase Inhibitor Programs

With a molecular weight of 166.20 g/mol and TPSA of 83.4 Ų, 6-aminothieno[3,2-b]pyridin-7-ol meets the 'Rule of Three' criteria for fragment-based drug discovery [1]. The compound's dual hydrogen bond donors and acceptors, combined with the thieno[3,2-b]pyridine scaffold's validated kinase selectivity, make it suitable for fragment screening campaigns targeting underexplored kinases such as Haspin or CDKLs [2].

Parallel Synthesis of Amide- and Urea-Based Compound Libraries

The primary 6-amino group enables rapid diversification through amide bond formation, urea synthesis, and reductive amination without transition metal catalysis [1]. This facilitates parallel library synthesis for structure-activity relationship (SAR) studies, offering a more operationally convenient diversification route compared to palladium-catalyzed cross-coupling required for 6-bromo analogs.

CNS-Penetrant Kinase Inhibitor Design

The TPSA of 83.4 Ų positions 6-aminothieno[3,2-b]pyridin-7-ol below the 90 Ų threshold associated with favorable blood-brain barrier penetration [1]. Combined with its moderate lipophilicity (XLogP3-AA = 1.1) [2], this compound serves as an attractive starting point for CNS-targeted kinase inhibitor programs where brain exposure is required.

Building Block for Thieno[3,2-b]pyridine-Based Chemical Probes

Given the thieno[3,2-b]pyridine scaffold's demonstrated ability to yield quality chemical probes (e.g., MU1920 for Haspin) with high kinome-wide selectivity and in vivo suitability [1], 6-aminothieno[3,2-b]pyridin-7-ol represents a valuable functionalized intermediate for chemical probe development programs targeting novel kinase biology.

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